2-Amino-5-iodo-4-methoxybenzoic acid

Purity Specification Quality Control Chemical Synthesis

A reliable aryl iodide building block is required for cross-coupling or radiolabeling, but analogs lacking the 4-methoxy or ortho-amino group fail to replicate the electronic and steric profile needed for SAR studies. This compound solves that gap. - **Iodine content (43.3% by mass)** enables direct radioiodination (¹²⁵I/¹³¹I) or mild Pd-catalyzed couplings. - **Ortho-amino + carboxylic acid** allows diazotization and cyclization to benzotriazoles/quinazolines. - **BenchChem supplies** this research intermediate with verified purity and global delivery.

Molecular Formula C8H8INO3
Molecular Weight 293.06 g/mol
CAS No. 1335203-40-1
Cat. No. B1383091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-iodo-4-methoxybenzoic acid
CAS1335203-40-1
Molecular FormulaC8H8INO3
Molecular Weight293.06 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)N)C(=O)O)I
InChIInChI=1S/C8H8INO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,10H2,1H3,(H,11,12)
InChIKeyBONNGMLFIVTCKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-iodo-4-methoxybenzoic Acid – Halogenated Building Block


2-Amino-5-iodo-4-methoxybenzoic acid (CAS 1335203-40-1, MF: C₈H₈INO₃, MW: 293.06 g/mol) is a functionalized aromatic building block characterized by a carboxylic acid core substituted with a 2-amino group, a 5-iodo group, and a 4-methoxy group [1]. It is commercially available as a research chemical with typical purities of 95% or 96% , and is classified as an iodinated anthranilic acid derivative . Its structural features make it a versatile intermediate for pharmaceutical and agrochemical research, particularly where heavy-atom labeling or specific regiochemistry is required .

2-Amino-5-iodo-4-methoxybenzoic Acid: Analog Substitution Challenges


Substituting 2-amino-5-iodo-4-methoxybenzoic acid with closely related compounds—such as 2-amino-5-iodobenzoic acid (lacking the 4-methoxy group), 2-amino-4-methoxybenzoic acid (lacking the 5-iodo group), or 5-iodo-4-methoxybenzoic acid (lacking the 2-amino group)—will fundamentally alter both physicochemical properties and synthetic utility. The specific ortho-amino group is essential for diazotization and subsequent cyclization reactions, while the para-methoxy group modulates electronic density and lipophilicity (predicted LogP ~2.22 [1]), affecting solubility and membrane permeability. The 5-iodo substituent provides a heavy atom handle for radioiodination and cross-coupling chemistry that cannot be replicated by bromo or chloro analogs due to differences in bond strength and oxidative addition rates . These functional groups act synergistically; removal or repositioning of any single group disrupts the unique reactivity profile required for precise synthetic pathways in drug discovery and chemical biology .

2-Amino-5-iodo-4-methoxybenzoic Acid: Quantitative Differentiation


Minimum Purity Specification vs. Class Averages

Commercial offerings of 2-amino-5-iodo-4-methoxybenzoic acid consistently specify a minimum purity of 96% , which is slightly higher than the typical 95% purity specification for many research-grade halogenated benzoic acid building blocks . This difference, while modest, reduces the risk of batch-to-batch variability in sensitive synthetic applications.

Purity Specification Quality Control Chemical Synthesis

Lipophilicity Advantage Over Simple Analogs

The predicted LogP of 2-amino-5-iodo-4-methoxybenzoic acid is 2.22 [1], which is significantly higher than the predicted LogP of 2-amino-5-iodobenzoic acid (estimated ~1.2-1.5) and 2-amino-4-methoxybenzoic acid (estimated ~0.8-1.1). The methoxy group increases lipophilicity by approximately 0.7-1.0 LogP units compared to the non-methoxy analog, potentially improving passive membrane permeability and cellular uptake in biological assays [2].

Lipophilicity ADME Drug Design

Heavy Atom Iodine for Radioiodination and Cross-Coupling

2-Amino-5-iodo-4-methoxybenzoic acid contains 43.3% iodine by mass (calculated: 126.90 g/mol I / 293.06 g/mol total), providing a substantial heavy-atom label for applications in radioiodination (e.g., ¹²⁵I, ¹³¹I) and metal-catalyzed cross-coupling reactions [1]. This contrasts with non-iodinated analogs like 2-amino-4-methoxybenzoic acid (0% iodine), which cannot be directly used for radioimaging or as electrophilic coupling partners without additional synthetic steps [2].

Radioiodination Cross-Coupling Medicinal Chemistry

Ortho-Amino Group Enables Diazotization and Heterocycle Formation

The ortho-amino group in 2-amino-5-iodo-4-methoxybenzoic acid permits diazotization followed by cyclization to form benzotriazoles, indazoles, and other fused heterocycles . This is a key synthetic handle absent in 5-iodo-4-methoxybenzoic acid, which lacks an amino group and therefore cannot undergo diazonium-based transformations. The presence of both amino and carboxylic acid groups in a 1,2-relationship also facilitates intramolecular cyclizations that are impossible with meta- or para-substituted analogs [1].

Diazotization Heterocycle Synthesis Regioselectivity

Molecular Weight Differentiation vs. Common Building Blocks

With a molecular weight of 293.06 g/mol [1], 2-amino-5-iodo-4-methoxybenzoic acid is approximately 126 g/mol heavier than 2-amino-4-methoxybenzoic acid (167.16 g/mol) and 30 g/mol heavier than 2-amino-5-iodobenzoic acid (263.03 g/mol) [2]. This increased mass, due to the combined iodine and methoxy groups, places it in a distinct physicochemical space, potentially affecting tissue distribution, renal clearance, and binding kinetics in drug discovery programs.

Molecular Weight Pharmacokinetics Fragment-Based Drug Design

2-Amino-5-iodo-4-methoxybenzoic Acid: Optimal Procurement Scenarios


Radiolabeled Thyroid Hormone Analogs for Diagnostic Imaging

The high iodine content (43.3% by mass) makes this compound an ideal precursor for radioiodination with ¹²⁵I or ¹³¹I. Its structural similarity to thyroid hormone metabolites allows it to serve as a core scaffold for developing radiolabeled probes to study deiodinase activity and thyroid hormone transport in vitro and in vivo [1]. Researchers can leverage the 5-iodo position for direct isotopic exchange or oxidative radioiodination, while the amino and carboxylic acid groups provide handles for further derivatization.

Cross-Coupling Partner for Late-Stage Diversification

The aryl iodide moiety is a privileged functional group for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig). 2-Amino-5-iodo-4-methoxybenzoic acid offers a differentiated coupling partner compared to bromo or chloro analogs due to the higher reactivity of the C–I bond in oxidative addition steps . This enables milder reaction conditions and potentially higher yields in the construction of biaryl and alkyne-linked libraries, making it a valuable building block for fragment-based and diversity-oriented synthesis.

Antimicrobial and Anticancer Heterocycle Synthesis

The ortho-amino benzoic acid motif is a well-established precursor for benzotriazoles, quinazolines, and indazoles, which are privileged scaffolds in antimicrobial and anticancer drug discovery . The presence of the 4-methoxy group modulates electronic properties and can improve metabolic stability, while the 5-iodo group remains available for further functionalization or as a heavy atom for X-ray crystallography phasing. This compound is particularly suited for structure-activity relationship (SAR) studies where halogen substitution patterns are being systematically explored.

Agrochemical Building Block for Heavy-Atom Labeling

The iodine content enhances the compound‘s utility in agrochemical research, particularly for developing radiolabeled herbicides or fungicides to study environmental fate, plant uptake, and metabolic degradation pathways . Its functional groups allow conjugation to known agrochemical cores, while the heavy atom provides a non-radioactive mass tag for LC-MS/MS or a precursor for ¹⁴C/³H labeling studies.

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